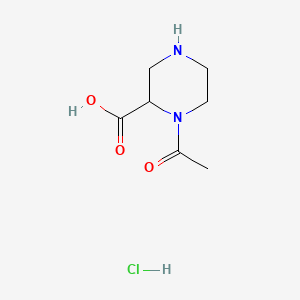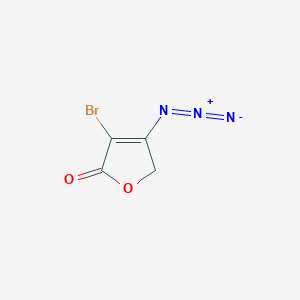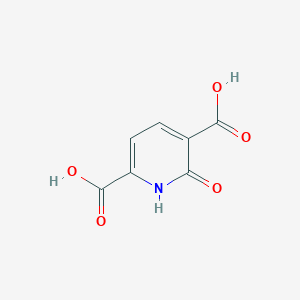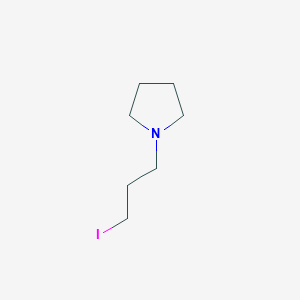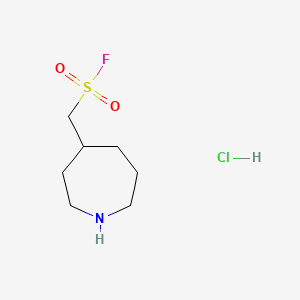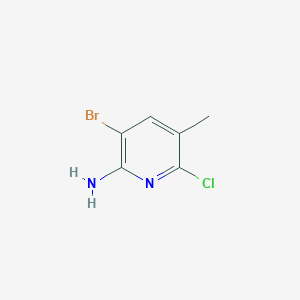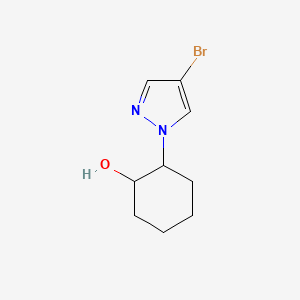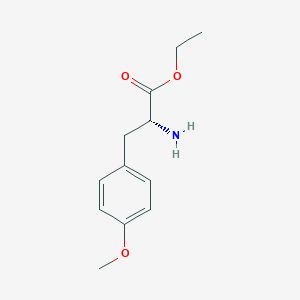
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a hydroxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((Benzyloxy)carbonyl)amino)benzoic acid
- 3-(((Benzyloxy)carbonyl)amino)-4-hydroxybenzoic acid
- 4-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid is unique due to the specific positioning of the hydroxy and amino groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to similar compounds .
Propiedades
Fórmula molecular |
C15H13NO5 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
3-hydroxy-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H13NO5/c17-13-8-11(14(18)19)6-7-12(13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) |
Clave InChI |
WXUDYHPNEMXETQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


